2-((2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide
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Description
2-((2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide is a useful research compound. Its molecular formula is C27H22ClN3O2S and its molecular weight is 488. The purity is usually 95%.
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Biological Activity
2-((2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide, also referred to as a chromeno derivative, is a complex organic compound with notable biological activity. This compound is part of a broader class of heterocyclic compounds that have garnered attention in medicinal chemistry due to their diverse pharmacological properties.
The compound's molecular formula is C27H22ClN3O2S, and it has a molecular weight of approximately 488 g/mol. Its structure includes a chromeno[2,3-d]pyrimidine core, a thioether group, and an acetamide moiety. The intricate structure suggests potential interactions with various biological targets, making it a candidate for further research in therapeutic applications.
Property | Value |
---|---|
Molecular Formula | C27H22ClN3O2S |
Molecular Weight | 488 g/mol |
CAS Number | 872196-86-6 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may inhibit certain enzymes or receptors involved in cell proliferation pathways, potentially leading to anticancer effects. Research indicates that chromeno derivatives can modulate cellular responses beneficial for therapeutic contexts, particularly in cancer treatment.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of chromeno derivatives. For instance, compounds similar to this compound have demonstrated significant inhibitory activity on telomerase, an enzyme often upregulated in cancer cells. In vitro assays have shown that certain derivatives can induce apoptosis in cancer cell lines by arresting the cell cycle at critical checkpoints (G2/M phase) and reducing the expression of telomerase components like dyskerin .
Structure–Activity Relationship (SAR)
A study involving various chromeno derivatives established clear SARs indicating that modifications on the phenyl ring and the presence of specific substituents significantly affect biological activity. Compounds with methoxy groups or specific positions of halogens exhibited enhanced telomerase inhibition and anticancer activity .
Case Studies
- Telomerase Inhibition : A study synthesized several chromone derivatives and evaluated their telomerase inhibitory activities. Compounds exhibited IC50 values significantly lower than staurosporine, a known inhibitor, indicating strong potential for therapeutic applications against cancer .
- Cell Cycle Arrest : Flow cytometric analysis revealed that selected compounds could effectively arrest the cell cycle in cancer cells and induce apoptosis in a concentration-dependent manner .
Applications in Drug Discovery
The compound serves as a promising lead in drug discovery processes aimed at developing new therapeutic agents for diseases such as cancer and inflammatory conditions. Its unique structure allows for modifications that could enhance efficacy and selectivity against specific molecular targets.
Properties
IUPAC Name |
2-[[2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-methyl-N-phenylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22ClN3O2S/c1-17-8-13-23-19(14-17)15-22-26(33-23)29-25(18-9-11-20(28)12-10-18)30-27(22)34-16-24(32)31(2)21-6-4-3-5-7-21/h3-14H,15-16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APFGJTYFPBHMRX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2)C(=NC(=N3)C4=CC=C(C=C4)Cl)SCC(=O)N(C)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.